molecular formula C6H6N2O B13763364 Benzenediazonium hydroxide CAS No. 54478-82-9

Benzenediazonium hydroxide

Cat. No.: B13763364
CAS No.: 54478-82-9
M. Wt: 122.12 g/mol
InChI Key: BKRVBNFYMHEPCJ-UHFFFAOYSA-M
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Description

Benzenediazonium hydroxide is an organic compound with the molecular formula C₆H₆N₂O. It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (−N₂⁺) attached to an aromatic ring. These compounds are known for their high reactivity and are widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenediazonium hydroxide is typically prepared by the diazotization of aniline (phenylamine) in the presence of nitrous acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium ion. The general reaction is as follows: [ \text{C₆H₅NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{C₆H₅N₂Cl} + 2\text{H₂O} ] The resulting benzenediazonium chloride can then be treated with a base, such as sodium hydroxide, to form this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to prevent the decomposition of the diazonium compound. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzenediazonium hydroxide undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzenediazonium hydroxide has a wide range of applications in scientific research:

Mechanism of Action

The reactivity of benzenediazonium hydroxide is primarily due to the presence of the diazonium group (−N₂⁺), which is a highly reactive electrophile. The diazonium group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted aromatic compounds. In coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo compounds, which are characterized by their vibrant colors .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and stability profile.

Properties

CAS No.

54478-82-9

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

benzenediazonium;hydroxide

InChI

InChI=1S/C6H5N2.H2O/c7-8-6-4-2-1-3-5-6;/h1-5H;1H2/q+1;/p-1

InChI Key

BKRVBNFYMHEPCJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[N+]#N.[OH-]

Origin of Product

United States

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